5-Ethylthiazol-2-amine hydrochloride
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Overview
Description
5-Ethylthiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1349719-02-3 . It has a molecular weight of 164.66 . The IUPAC name for this compound is 5-ethyl-1,3-thiazol-2-amine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2S.ClH/c1-2-4-3-7-5 (6)8-4;/h3H,2H2,1H3, (H2,6,7);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Neuropharmacological Insights
Research on compounds affecting the serotonin (5-HT) system, such as selective serotonin reuptake inhibitors (SSRIs), provides insights into potential applications for 5-Ethylthiazol-2-amine hydrochloride in treating mental health disorders. For instance, changes in 5-HT2A receptor binding in the frontal cortex have been associated with clinical improvement in depression following SSRI treatment, highlighting the critical role of serotonin receptors in the therapeutic effects of antidepressants (Zanardi et al., 2001).
Molecular and Cellular Mechanisms
Understanding the molecular mechanisms underlying the action of compounds that modulate the serotonin system can aid in developing targeted therapies for neurological conditions. For example, the examination of serotonin-enhancing drugs' effects on cerebrovascular syndromes due to reversible arterial narrowing offers insight into the potential risks and therapeutic mechanisms of serotonergic agents (Singhal et al., 2002).
Experimental Therapeutics
The exploration of novel serotonin antagonists for treating anxiety and mood disorders provides a framework for investigating this compound's potential applications. Research demonstrates that high occupancy of human brain 5-HT(1A) receptors can be achieved with minimal acute side effects, suggesting new avenues for therapeutic intervention in psychiatric conditions (Rabiner et al., 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-Ethylthiazol-2-amine hydrochloride, have been found to have diverse biological activities . They have been associated with various enzyme targets such as EGFR/VGFER kinase . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors of multiple enzyme targets . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
As a thiazole derivative, it is expected to have diverse biological activities . .
Properties
IUPAC Name |
5-ethyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-2-4-3-7-5(6)8-4;/h3H,2H2,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBYMPHABLJBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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